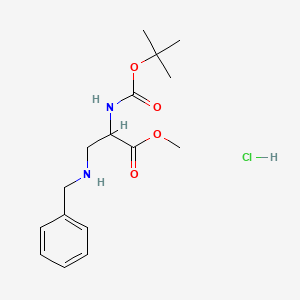

Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

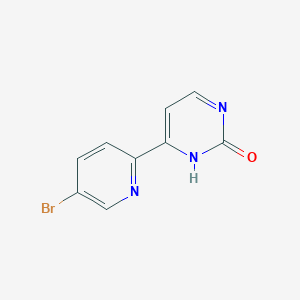

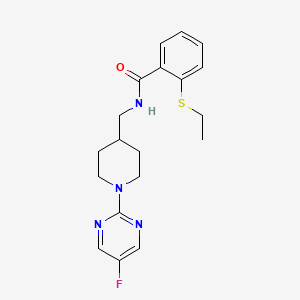

“Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis . It is introduced into a variety of organic compounds using flow microreactor systems .

Synthesis Analysis

The synthesis of compounds with a Boc group, like “Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride”, can be achieved using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to batch processes . Another method involves the chemoselective N-Boc protection of amines using glycerol as a solvent at room temperature . This protocol is catalyst-free, efficient, and green .Molecular Structure Analysis

The molecular structure of “Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride” includes a tert-butoxycarbonyl (Boc) group . The Boc group is a carbamate, which is an ester derived from carbamic acid .Chemical Reactions Analysis

The introduction of the Boc group into a variety of organic compounds is a key reaction in the synthesis of "Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride" . This reaction is enabled by flow microreactor systems . Another important reaction is the chemoselective N-Boc protection of amines .科学的研究の応用

Synthesis of Non-proteinogenic Amino Acids

A study by Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), using masked 2,3-diaminopropanols obtained from Nα-Fmoc-O-tert-butyl-d-serine. This process involves reductive amination and oxidation steps to install the required carboxyl group, showcasing the use of tert-butoxycarbonyl moieties for protecting amino groups during synthesis (Temperini et al., 2020).

Antimicrobial Activity

Mickevičienė et al. (2015) synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties from 3-[(2-Hydroxyphenyl)amino]butanoic acids. The study identified several compounds with significant antimicrobial and antifungal activities, highlighting the potential of incorporating tert-butoxycarbonyl-protected amino acids in antimicrobial agents (Mickevičienė et al., 2015).

Conformationally Restricted Dipeptido-mimetics

Lauffer and Mullican (2002) developed a synthesis for (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic. This compound is utilized as a precursor in the synthesis of interleukin-1beta converting enzyme inhibitors, demonstrating the use of tert-butoxycarbonyl protection in the synthesis of complex molecules that can serve as pharmaceutical intermediates (Lauffer & Mullican, 2002).

作用機序

Target of Action

It is known that tert-butoxycarbonyl derivatives of amino acids, which this compound is a part of, are widely used in synthetic organic chemistry .

Mode of Action

The mode of action of Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by flow microreactor systems, making it more efficient, versatile, and sustainable compared to batch processes .

Biochemical Pathways

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and has implications in biosynthetic and biodegradation pathways .

Result of Action

The introduction of the tert-butoxycarbonyl group into various organic compounds is a key result of its action .

Action Environment

The action of Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride can be influenced by various environmental factors. For instance, the use of flow microreactor systems enhances the efficiency, versatility, and sustainability of the process of introducing the tert-butoxycarbonyl group into various organic compounds .

特性

IUPAC Name |

methyl 3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-13(14(19)21-4)11-17-10-12-8-6-5-7-9-12;/h5-9,13,17H,10-11H2,1-4H3,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQHPNMDNIMSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-ethoxyethanone](/img/structure/B2713011.png)

![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)